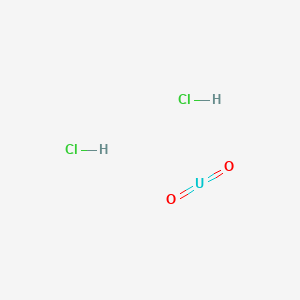

dioxouranium;dihydrochloride

Description

Uranyl chloride complexes are less commonly studied compared to other uranyl salts due to their weak stability in aqueous solutions . These compounds are typically synthesized via reactions of uranium oxides with chlorine or hydrochloric acid under controlled conditions . Experimental studies note challenges in characterizing such complexes, as their spectral data often show significant scattering, attributed to weak ligand coordination and ionic strength dependencies .

Dioxouranium dihydrochloride’s structural and thermodynamic properties are critical in nuclear chemistry, particularly in uranium extraction and separation processes. For example, its extraction behavior using ligands like tetrabutylurea (TBU) has been compared to tributyl phosphate (TBP), though TBU exhibits lower efficiency . Additionally, crystallographic studies on dioxouranium(VI) complexes with carbacylamidophosphates (CAPh) reveal distinct coordination geometries, which may parallel structural features in chloride-containing analogs .

Properties

Molecular Formula |

Cl2H2O2U |

|---|---|

Molecular Weight |

342.95 g/mol |

IUPAC Name |

dioxouranium;dihydrochloride |

InChI |

InChI=1S/2ClH.2O.U/h2*1H;;; |

InChI Key |

BKKYZQUZUALAAB-UHFFFAOYSA-N |

Canonical SMILES |

O=[U]=O.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis from Uranium Oxides and Hydrochloric Acid

- Starting Materials: Uranium dioxide (UO$$2$$) or triuranium octoxide (U$$3$$O$$_8$$) and concentrated hydrochloric acid (HCl).

- Procedure: The uranium oxide is dissolved in concentrated hydrochloric acid under heating, leading to the formation of uranyl chloride species. Upon cooling and concentration, dioxouranium; dihydrochloride crystallizes out.

- Notes: This method yields the uranyl chloride salt with associated hydrochloride molecules, often requiring careful control of temperature and acid concentration to obtain pure crystalline material.

Synthesis via Uranyl Nitrate and Chloride Salt Exchange

- Starting Materials: Uranyl nitrate hexahydrate (UO$$2$$(NO$$3$$)$$2$$·6H$$2$$O) and lithium chloride (LiCl) or other chloride salts.

- Procedure: Uranyl nitrate is dissolved in methanol or aqueous medium, followed by addition of a stoichiometric amount of a chloride salt such as LiCl. The nitrate anions are replaced by chloride ions through ion exchange. The solution is then concentrated and cooled to precipitate dioxouranium; dihydrochloride.

- Advantages: This method allows for controlled substitution of anions and is useful in preparing pure chloride complexes for further ligand substitution reactions.

Preparation via Reaction of Uranyl Acetate with Hydrochloric Acid

- Starting Materials: Uranyl acetate dihydrate (UO$$2$$(CH$$3$$COO)$$2$$·2H$$2$$O) and hydrochloric acid.

- Procedure: Uranyl acetate is dissolved in methanol or water, then treated with hydrochloric acid. The acetate ligands are displaced by chloride ions, and upon concentration and cooling, dioxouranium; dihydrochloride crystallizes.

- Application: This method is often used as a precursor step for synthesizing mixed ligand complexes of dioxouranium(VI).

Mixed Ligand Complex Preparation Involving Dioxouranium; Dihydrochloride

- Example: Preparation of mixed ligand complexes with ligands such as isatin-3-oxime or 8-hydroxyquinoline.

- Procedure: Dioxouranium; dihydrochloride or its uranyl precursor salts are reacted with primary ligands (e.g., isatin derivatives) and secondary ligands (e.g., acetate, lactate, nitrate, sulphate, thiocyanate) in methanol or aqueous solutions. The mixtures are refluxed or heated to promote complex formation, then cooled to isolate solid complexes.

- Significance: These methods highlight the versatility of dioxouranium; dihydrochloride as a starting material for coordination chemistry research.

Experimental Protocol Example: Preparation of Dioxouranium(VI) Complexes from Uranyl Acetate

Analytical and Characterization Techniques

- Spectral Studies: UV-Vis, IR, and NMR spectroscopy confirm the coordination of ligands and the presence of uranyl moiety.

- Thermal Analysis: Thermogravimetric (TG) and differential thermal analysis (DTA) reveal thermal stability and decomposition pathways of the complexes.

- Elemental Analysis: Confirms the stoichiometry and purity of the synthesized compounds.

- Molar Conductance: Used to determine the ionic nature of the complexes in solution.

Summary Table of Preparation Methods

| Method | Starting Materials | Solvent | Conditions | Product Form | Notes |

|---|---|---|---|---|---|

| Direct synthesis from UO$$_2$$ + HCl | Uranium dioxide, concentrated HCl | Aqueous | Heating, concentration | Crystalline dioxouranium; dihydrochloride | Simple but requires acid handling |

| Ion exchange from uranyl nitrate | Uranyl nitrate hexahydrate, LiCl or similar chloride salt | Methanol/water | Stirring, concentration | Dioxouranium; dihydrochloride crystals | Allows controlled anion substitution |

| Reaction of uranyl acetate + HCl | Uranyl acetate dihydrate, hydrochloric acid | Methanol/water | Reflux, concentration | Dioxouranium; dihydrochloride crystals | Precursor for mixed ligand complex synthesis |

| Mixed ligand complex synthesis | Uranyl salts, ligands (e.g., isatin-3-oxime) | Methanol | Reflux, cooling | Coordination complexes | Versatile for coordination chemistry studies |

Chemical Reactions Analysis

Hydrolysis

In aqueous solutions, dioxouranium;dihydrochloride undergoes hydrolysis, forming polynuclear uranium species. The reaction is pH-dependent, with neutral to slightly acidic conditions favoring the formation of uranyl hydroxide complexes:

This process is critical in environmental chemistry due to its implications for uranium mobility in aquatic systems .

Ligand Substitution

Uranyl chloride readily undergoes ligand substitution reactions, exchanging chloride ions for other ligands such as carbonate, acetate, or oximes. For instance, when reacted with hydroxylamine hydrochloride, it forms mixed-ligand complexes:

Such reactions are foundational in synthesizing uranyl coordination compounds with tailored properties .

Reductive Functionalization

Uranyl chloride participates in reductive functionalization, particularly in the presence of photocatalysts or transition metals. For example, visible-light photocatalysis can enable the reduction of uranyl ions, facilitating the incorporation of functional groups into organic substrates. This mechanism involves intermediates such as metallo-organic radicals and is pivotal in materials science .

Antimicrobial Research

Uranyl chloride derivatives, such as those with oxime ligands, exhibit antimicrobial activity. For instance, complexes with isatin-3-oxime show efficacy against bacterial strains, though direct toxicity limits their practical use .

Nuclear Waste Management

The compound’s ability to form stable complexes with ligands like carbonate aids in understanding uranium speciation in nuclear fuel cycles. This knowledge informs strategies for immobilizing uranium in geological repositories .

Thermal Stability

Thermal analysis reveals that dioxouranium;dihydrochloride exhibits moderate thermal stability, with decomposition occurring above 300°C. Mixed-ligand complexes, such as those with acetate or thiocyanate, demonstrate enhanced stability due to stronger ligand-metal interactions .

Data Table: Key Reactions and Conditions

Scientific Research Applications

Nuclear Chemistry

Uranium Extraction and Separation:

Dioxouranium; dihydrochloride plays a crucial role in the extraction and separation processes of uranium isotopes. Recent advancements in microfluidic devices have shown promising results in the separation of uranium from other radionuclides. For instance, studies have demonstrated the effective extraction of uranium(VI) from hydrochloric acid using specific extractants like tri-n-octylmethylammonium diluted in organic solvents, achieving high yields within seconds .

Radiochemical Applications:

In radiochemistry, dioxouranium; dihydrochloride is utilized for the preparation of various uranium compounds that are essential for nuclear fuel production and research. Its ability to form stable complexes allows for the precise manipulation of uranium in laboratory settings, facilitating studies on its chemical behavior and interactions with other elements .

Environmental Science

Uranium Contamination Remediation:

The compound is also significant in environmental applications, particularly in the remediation of uranium-contaminated sites. Research has focused on using dioxouranium; dihydrochloride in bioremediation processes where microorganisms are employed to convert toxic forms of uranium into less harmful states. This method has shown potential for restoring contaminated environments effectively .

Analytical Chemistry:

In analytical chemistry, dioxouranium; dihydrochloride serves as a standard reference material for the calibration of instruments used to detect trace amounts of uranium in environmental samples. Its known properties allow for accurate assessments of uranium levels in soil and water samples, which is critical for monitoring environmental health .

Medical Research

Radiopharmaceutical Development:

Dioxouranium; dihydrochloride is being investigated for its potential use in radiopharmaceuticals. Its radioactive properties can be harnessed for imaging and therapeutic applications in oncology. The ability to target cancer cells specifically while minimizing damage to surrounding healthy tissues is a key area of research .

Biosensors:

Recent studies have explored the incorporation of dioxouranium; dihydrochloride into biosensors for detecting biological markers associated with diseases. The compound’s unique properties facilitate the development of sensitive detection systems that can provide real-time monitoring of health conditions .

Summary Table of Applications

Case Studies

-

Microfluidic Extraction Techniques:

A study demonstrated the effective extraction of uranium(VI) from hydrochloric acid using tri-n-octylmethylammonium as an extractant, achieving a yield of 93.8% in just one second. This highlights the efficiency of microfluidic systems in radionuclide separation, allowing precise control over reaction conditions and rapid processing times . -

Bioremediation Approaches:

Research focused on utilizing specific strains of bacteria that can reduce soluble forms of uranium into insoluble precipitates, thereby facilitating the cleanup of contaminated sites. This approach not only aids in environmental restoration but also minimizes potential health risks associated with uranium exposure . -

Radiopharmaceuticals Development:

Investigations into the use of uranyl compounds as carriers for targeted radiotherapy have shown promise, with studies indicating that these compounds can deliver radiation directly to tumor sites while sparing healthy tissues, thus improving treatment efficacy and reducing side effects .

Mechanism of Action

The mechanism of action of dioxouranium dihydrochloride involves its ability to form stable complexes with various ligands. The uranyl ion (UO₂²⁺) has a high affinity for oxygen and nitrogen donor atoms, allowing it to interact with a wide range of molecules. This property is exploited in its applications in catalysis, where it can facilitate various chemical reactions by stabilizing transition states and intermediates .

Comparison with Similar Compounds

Comparison with Similar Uranyl Compounds

The following table compares key properties of dioxouranium dihydrochloride (inferred) with other well-characterized uranyl compounds:

Stability and Spectral Characteristics

- Chloride vs. Nitrate/Acetate Complexes : Uranyl nitrate and acetate form stable complexes due to strong bidentate ligand coordination, whereas chloride complexes exhibit weaker bonding, leading to inconsistent spectral data and challenges in reproducibility . For instance, uranyl nitrate’s IR spectra show distinct U–O and nitrate vibrational modes, while chloride complexes require advanced computational models (e.g., ab initio calculations) to reconcile experimental observations .

- Structural Insights : Crystallographic studies on uranyl Schiff base complexes (e.g., 5-vinylsalicylaldehyde) demonstrate rigid, symmetrical coordination, contrasting with the less-defined structures of chloride complexes .

Extraction and Industrial Relevance

- Solvent Extraction : Uranyl nitrate is preferentially extracted using TBP due to its high stability and predictable phase behavior. In contrast, dioxouranium chloride complexes require alternative ligands like TBU, which exhibit lower efficiency but avoid third-phase formation .

- CAPh Ligands : Carbacylamidophosphates show promise in selectively extracting uranyl nitrate, highlighting the role of ligand design in overcoming chloride complex limitations .

Toxicity and Handling

Proper protocols (e.g., respiratory protection, decontamination) are mandated, as outlined in safety data sheets for analogous compounds .

Biological Activity

Dioxouranium dihydrochloride, commonly referred to as uranyl chloride (UO2Cl2), is a compound that has garnered attention for its biological activity, particularly in the context of antimicrobial properties and cytotoxicity. This article provides a comprehensive overview of the biological activity associated with dioxouranium dihydrochloride, supported by relevant data tables, case studies, and research findings.

Dioxouranium dihydrochloride is characterized by its uranyl ion (UO2^2+) complexed with two chloride ions. The synthesis of various complexes involving dioxouranium has been extensively studied, often incorporating different ligands to enhance biological efficacy. For instance, complexes derived from isatin and hydrazones have demonstrated notable antimicrobial activities against various pathogens .

Antimicrobial Activity

Research indicates that dioxouranium complexes exhibit significant antimicrobial properties. A study synthesized dioxouranium(VI) complexes with Schiff base ligands and evaluated their antibacterial and antifungal activities. The results showed that certain complexes were moderately active against Staphylococcus aureus and Cryptococcus neoformans , while demonstrating weak activity against Candida albicans .

Table 1: Antimicrobial Activity of Dioxouranium Complexes

| Complex | Activity Against S. aureus | Activity Against C. neoformans | Activity Against C. albicans |

|---|---|---|---|

| [UO2(INH)2(OAc)2] | Moderate | Moderate | Weak |

| [UO2(INH)2(DPT)2(OAc)2] | Moderate | Moderate | Weak |

| Mixed ligand with DMSO | High | Moderate | High |

| Free ligand | Inactive | Inactive | Inactive |

Cytotoxicity Studies

The cytotoxic effects of dioxouranium complexes have also been investigated. A study reported the synthesis of dioxouranium(VI) complexes with acyldipyridoxal hydrazones, which were tested for cytotoxicity against various cell lines. The findings suggested that these complexes exhibited varying degrees of cytotoxic effects, with some showing significant potential for further development as therapeutic agents .

Case Study: Cytotoxicity Assessment

In a specific case study involving four acyl dipyridoxal hydrazone ligands, the synthesized UO2 complexes were analyzed for their solid-state structures and cytotoxic properties. The complex [(UO2)4(PL1)2(H2O)4]·12H2O was identified as a cyclic tetramer, which may contribute to its biological activity. The study concluded that the structural characteristics of these complexes play a crucial role in their biological efficacy .

Environmental Impact and Biochemical Interactions

The environmental behavior of uranyl compounds is also critical in understanding their biological activity. Research has shown that uranyl ions can interact with microbial populations in soil, influencing their adsorption and transport mechanisms. Understanding these interactions is vital for predicting the environmental fate of uranyl compounds and their potential impacts on ecosystems .

Q & A

Basic: What are the recommended methods for synthesizing dioxouranium dihydrochloride complexes, and how do experimental conditions influence product purity?

Synthesis typically involves reacting uranyl salts (e.g., UO₂²⁺ nitrate) with hydrochloric acid under controlled pH and ionic strength. For example, in chloride complexation studies, NaCl solutions are used to maintain ionic strength (0.1–5.0 M) while adjusting pH to prevent hydrolysis of U(VI) species . Purity is ensured via repeated crystallization and characterization using elemental analysis and spectroscopic methods. Contamination risks arise from incomplete ligand substitution or hydrolysis at non-optimal pH, necessitating strict control of reaction stoichiometry and temperature .

Basic: Which spectroscopic techniques are most effective for characterizing dioxouranium dihydrochloride, and what spectral markers should be prioritized?

Infrared (IR) and Raman spectroscopy are critical for identifying U–O and U–Cl vibrational modes. For UO₂²⁺, asymmetric stretching (ν₃) near 900–950 cm⁻¹ in IR and symmetric stretching (ν₁) at ~850 cm⁻¹ in Raman are key markers . UV-Vis spectrophotometry is used to monitor electronic transitions (e.g., charge-transfer bands at 400–450 nm), with absorption coefficients aiding in quantifying complex concentration . X-ray diffraction (XRD) is recommended for structural confirmation, particularly for crystalline derivatives .

Advanced: How can researchers resolve contradictions in reported stability constants for dioxouranium chloride complexes?

Discrepancies arise from methodological differences (e.g., cation exchange vs. potentiometry) and ionic strength variations. To reconcile

- Standardize ionic strength using NaCl or NaClO₄ to minimize activity coefficient errors .

- Cross-validate methods : Combine spectrophotometric titration (direct measurement of U(VI) species) with potentiometry (indirect monitoring of chloride ion activity) .

- Apply speciation models (e.g., Pitzer equations) to account for ion interactions in high-ionic-strength solutions .

Advanced: What strategies mitigate detection challenges in studying weak dioxouranium chloride complexes?

Weak complexes (e.g., UO₂Cl⁺, log β₁ ≈ 0.1–0.5) require:

- Enhanced sensitivity : Use synchrotron-based X-ray absorption spectroscopy (XAS) to detect low-abundance species .

- Low-temperature techniques : Cryogenic Raman spectroscopy reduces thermal noise, improving signal-to-noise ratios for weak bands .

- Computational support : Density Functional Theory (DFT) calculations predict vibrational frequencies and stability trends to guide experimental interpretation .

Safety: What protocols are essential for handling dioxouranium dihydrochloride given its hazardous profile?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for powder handling .

- Carcinogen protocols : Classify as Category 2 carcinogen (suspected human carcinogen); store in locked cabinets with restricted access .

- Decontamination : Immediate rinsing with water for 15+ minutes after exposure, followed by medical evaluation .

Advanced: How should mixed-ligand complexes of dioxouranium dihydrochloride be designed to study synergistic effects?

- Ligand selection : Pair chloride with oxygen/nitrogen-donor ligands (e.g., 8-hydroxyquinoline or glycine) to study competition or cooperativity .

- pH-controlled titration : Monitor stepwise ligand substitution using spectrophotometry or potentiometry at pH 2–4 to avoid uranyl hydrolysis .

- Thermodynamic analysis : Calculate stepwise stability constants (log β₁, log β₂) via nonlinear regression of titration data .

Reproducibility: What metadata is critical for ensuring reproducibility in spectrophotometric studies of dioxouranium complexes?

- Experimental parameters : Document ionic strength, temperature, wavelength calibration, and instrument settings (e.g., slit width, integration time) .

- Sample preparation : Report exact reagent grades, purification steps, and solution aging times .

- Data processing : Share raw absorbance spectra, baseline correction methods, and curve-fitting algorithms .

Ethical: How do FINER criteria apply to designing ethical studies on dioxouranium dihydrochloride?

- Feasible : Ensure access to radiation-safe facilities and analytical instrumentation .

- Novel : Address gaps in speciation data under extreme ionic strengths (>3 M NaCl) .

- Ethical : Adhere to institutional review for hazardous material use and disposal .

- Relevant : Focus on environmental implications (e.g., uranium mobility in chloride-rich groundwater) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.